molecular formula C30H38N2O2 B12378590 Elacestrant-d6

Elacestrant-d6

カタログ番号: B12378590
分子量: 464.7 g/mol
InChIキー: SIFNOOUKXBRGGB-NHTVLLMVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elacestrant-d6 is a deuterated form of Elacestrant, a selective estrogen receptor degrader (SERD). Elacestrant is a non-steroidal small molecule that acts as an estrogen receptor antagonist. It is primarily used in the treatment of estrogen receptor-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Elacestrant.

準備方法

The synthesis of Elacestrant-d6 involves the incorporation of deuterium atoms into the Elacestrant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally involves the use of deuterated reagents and solvents under specific reaction conditions. Industrial production methods for this compound are similar to those of Elacestrant, with additional steps to ensure the incorporation of deuterium .

化学反応の分析

Elacestrant-d6 undergoes various chemical reactions, including:

科学的研究の応用

Elacestrant-d6 is widely used in scientific research for various applications:

作用機序

Elacestrant-d6 exerts its effects by binding to the estrogen receptor-alpha (ERα). This binding blocks the transcriptional activity of the estrogen receptor and promotes its degradation. The degradation of the estrogen receptor leads to a decrease in estrogen signaling, which is crucial for the growth and proliferation of estrogen receptor-positive breast cancer cells. The molecular targets and pathways involved include the estrogen receptor signaling pathway and the proteasomal degradation pathway .

類似化合物との比較

Elacestrant-d6 is unique compared to other similar compounds due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

    Fulvestrant: Another selective estrogen receptor degrader, but it is not orally bioavailable and requires intramuscular administration.

    Amcenestrant (SAR439859): A selective estrogen receptor degrader currently in phase III clinical trials.

    Giredestrant (GDC-9545): Another selective estrogen receptor degrader in clinical development.

    Camizestrant (AZD9833): A selective estrogen receptor degrader also in phase III clinical trials

This compound offers improved pharmacokinetics and enhanced inhibition of the estrogen receptor compared to these similar compounds .

特性

分子式

C30H38N2O2

分子量

464.7 g/mol

IUPAC名

(6R)-1,3,4-trideuterio-6-[2,3,5-trideuterio-6-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i12D,13D,14D,15D,19D,20D

InChIキー

SIFNOOUKXBRGGB-NHTVLLMVSA-N

異性体SMILES

[2H]C1=C(C(=C(C2=C1C[C@@H](CC2)C3=C(C(=C(C(=C3[2H])[2H])OC)[2H])N(CC)CC4=CC=C(C=C4)CCNCC)[2H])O)[2H]

正規SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。